molecular formula C10H10ClN3O2 B2767189 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one CAS No. 1420791-66-7

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one

Cat. No.: B2767189
CAS No.: 1420791-66-7
M. Wt: 239.66
InChI Key: OOJHPVLXUWFEQZ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one (CAS 1420791-66-7) is a high-value chemical building block featuring an imidazolidin-2-one core, a scaffold of significant interest in drug discovery and medicinal chemistry . This compound, with the molecular formula C 10 H 10 ClN 3 O 2 and a molecular weight of 239.66 , serves as a versatile precursor for the synthesis of novel bioactive molecules. The imidazolidin-2-one ring system is a well-established pivotal functionality found in a plethora of FDA-approved drugs and is frequently utilized in the development of compounds with anti-cancer activity . Its primary research value lies in its role as an intermediate in the highly regioselective synthesis of novel 4-(het)arylimidazolidin-2-ones, which are valuable building blocks in organic and medicinal chemistry . Researchers are exploring these derivatives for in vitro anti-cancer activity, making this compound a critical starting material for generating targeted libraries for biological screening . The compound is provided for research purposes only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-amino-4-chlorobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-7-2-1-6(5-8(7)12)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJHPVLXUWFEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one typically involves the reaction of 3-amino-4-chlorobenzoic acid with imidazolidin-2-one under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the benzoic acid derivative and the imidazolidin-2-one ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one with structurally related imidazolidin-2-one derivatives, focusing on substituent effects, physicochemical properties, and applications.

Chlorobenzyl/Isoquinoline Derivatives
  • Applications: Both compounds exhibit inhibitory activity against SARS-CoV-2 main protease (Mpro), with LC-HRMS data confirming their molecular weights (~372 Da). The dichlorobenzyl group in Compound 5 may improve target binding compared to monosubstituted analogs .
Pyridyl Derivatives
  • 1-(2-Pyridyl)imidazolidin-2-one (): Key Features: The pyridyl group acts as a bidentate ligand in copper(II) complexes (e.g., [CuL₂Cl]⁺), coordinating via pyridine nitrogen and carbonyl oxygen. Applications: These complexes show anticancer activity, with IC₅₀ values influenced by substituents like methoxy (-OCH₃) or phenyl groups on the pyridine ring . Contrast: The target compound’s benzoyl group lacks direct metal-coordinating nitrogen, but its amino group could facilitate alternative binding modes in metallodrug design.

Fluorescent and Optical Properties

  • 1-(Isoquinolin-3-yl)imidazolidin-2-one (Compound 3e) (): Key Features: Exhibits a high molar extinction coefficient (5083 M⁻¹cm⁻¹) and fluorescence quantum yield (0.479), attributed to extended π-conjugation from the isoquinoline moiety.

Pharmacological Potential

  • Anti-Alzheimer’s Agents ():
    • Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one):
  • Key Features : The trifluoromethyl (-CF₃) and piperidinyl groups enhance blood-brain barrier penetration and acetylcholinesterase inhibition.
  • Contrast : The target compound’s simpler benzoyl group may reduce metabolic stability compared to the polycyclic substituents in 18c .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound C₁₀H₁₀ClN₃O₂ 239.66 3-amino-4-chlorobenzoyl Potential medicinal chemistry
1-(2-Chlorobenzyl)-imidazolidin-2-one (Compound 4) C₁₇H₁₃Cl₂N₃O 372.26 2-chlorobenzyl, 6-chloroisoquinolin SARS-CoV-2 Mpro inhibition
Dichloro[1-(4-methoxy-2-pyridyl)imidazolidin-2-one]copper(II) C₁₈H₂₂Cl₂CuN₆O₄ 538.87 4-methoxy-2-pyridyl Anticancer copper complex
1-(Isoquinolin-3-yl)imidazolidin-2-one C₁₂H₁₁N₃O 213.24 Isoquinolin-3-yl Fluorescent probe

Biological Activity

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 1420791-66-7, features an imidazolidinone core that is modified with an amino and a chlorobenzoyl group. This unique structure is believed to contribute to its diverse biological activities.

Target Interactions

Research indicates that compounds with similar structures often interact with various targets within biological systems. For instance, the compound may exhibit inhibitory activity against cyclooxygenase enzymes (COX), particularly COX-1, which is involved in inflammatory processes.

Biochemical Pathways

The biological activities associated with this compound include:

  • Antioxidant Activity : Compounds with similar scaffolds have shown the ability to scavenge free radicals, thereby reducing oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The compound was tested against human cervix cancer (SISO) and bladder carcinoma (RT-112) cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 2.38 to 3.77 μM .

Cell LineIC50 Value (μM)
Cervix Cancer (SISO)2.38 - 3.77
Bladder CarcinomaNot specified

Case Studies

A notable study explored the anticancer properties of imidazolidinones, highlighting their ability to induce apoptosis in various tumor cell lines. The study found that specific structural modifications could enhance their selectivity and potency against cancer cells .

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC50 Value (μM)
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesAntitumorVaries
4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamideAntiinflammatory, AnticancerVaries

Research Applications

The compound has several applications in both chemistry and biology:

  • Drug Development : Its potential as an anticancer agent makes it a candidate for further drug development.
  • Biological Studies : It serves as a model compound for studying imidazolidinone derivatives and their mechanisms of action.

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